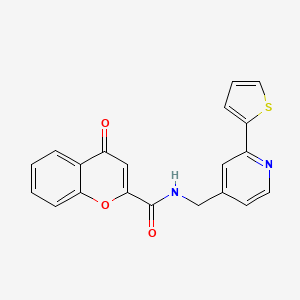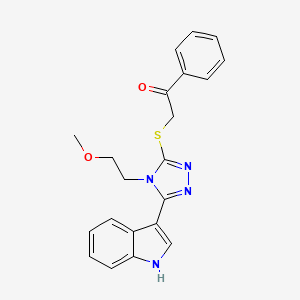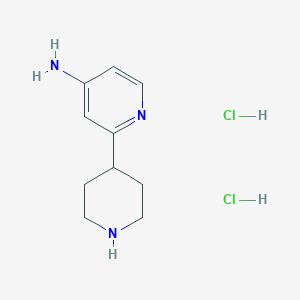![molecular formula C11H20ClNO2 B2886745 2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide CAS No. 2411287-95-9](/img/structure/B2886745.png)
2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. In agricultural chemistry, it may act as a selective herbicide by inhibiting the activity of certain enzymes involved in plant growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide may have various biochemical and physiological effects. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. In agricultural chemistry, it may inhibit the activity of certain enzymes involved in plant growth, leading to stunted growth or death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide in lab experiments include its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
For research on 2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide include further investigation into its mechanism of action, potential side effects, and optimization of its synthesis method. In medicinal chemistry, further studies may focus on its potential use as a combination therapy with other anticancer drugs. In agricultural chemistry, further studies may focus on its potential use as a selective herbicide for specific plant species. In material science, further studies may focus on its potential use as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide involves the reaction of 2-chloro-N-cyclobutylpropanamide with 2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising results as a potential antitumor agent. In agricultural chemistry, it has been investigated as a potential herbicide. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
2-chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-7(12)10(14)13-8-5-9(6-8)15-11(2,3)4/h7-9H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQMZLHTKOAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C1)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tert-butoxy)cyclobutyl]-2-chloropropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)

![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2886667.png)

![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
![N-(4-ethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2886671.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)


![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)


![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)